molecular formula C20H22ClN5O2 B2515769 1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955800-14-3

1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2515769
CAS No.: 955800-14-3
M. Wt: 399.88
InChI Key: LNVCHBBPAWHMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-pyridazinone class, characterized by a fused pyrazole-pyridazine core. Key structural features include:

  • 1-(3-Chlorophenyl): A chloro-substituted aromatic ring at position 1, which may enhance lipophilicity and influence target binding .
  • 6-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl): A piperidine-derived substituent at position 6, likely contributing to solubility and receptor interaction via its amide and tertiary amine moieties .

With a molecular formula of C₂₂H₂₄ClN₅O₂ and molecular weight of 425.9 g/mol, this compound’s physicochemical properties (e.g., logP, solubility) are influenced by its balanced hydrophobic (chlorophenyl, methyl) and polar (piperidinyl-oxoethyl) groups.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-13-6-8-24(9-7-13)18(27)12-25-20(28)19-17(14(2)23-25)11-22-26(19)16-5-3-4-15(21)10-16/h3-5,10-11,13H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVCHBBPAWHMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, commonly referred to by its CAS number 955800-14-3, is a synthetic compound belonging to the pyrazolo-pyridazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and existing research findings.

The molecular formula of the compound is C20H22ClN5O2C_{20}H_{22}ClN_{5}O_{2}, with a molecular weight of 399.9 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.

Research indicates that pyrazole derivatives exhibit various biological activities through several mechanisms:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression. They act as inhibitors of BRAF(V600E) and EGFR pathways, which are critical in many cancers .
  • Anti-inflammatory Properties : These compounds also demonstrate anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators .
  • Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess significant antimicrobial properties against various pathogens, suggesting a potential role in treating infectious diseases .

Antitumor Effects

A notable study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds containing halogen substituents (e.g., chlorine) exhibited enhanced cytotoxicity. The combination of certain pyrazoles with doxorubicin resulted in a synergistic effect, improving treatment outcomes in resistant cancer types .

Anti-inflammatory Activity

In another investigation, specific pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings revealed that these compounds significantly reduced levels of TNF-alpha and IL-6, highlighting their potential as anti-inflammatory agents .

Case Studies

  • Breast Cancer Treatment : A study focused on the combination therapy of a pyrazole derivative with doxorubicin demonstrated improved efficacy in MDA-MB-231 cells. The combination index method confirmed significant synergism, suggesting that this approach could enhance therapeutic outcomes in resistant breast cancer subtypes .
  • Antimicrobial Testing : A series of pyrazole derivatives were screened against common bacterial strains. Results showed varying degrees of inhibition, with some compounds achieving MIC values lower than standard antibiotics, indicating their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismFindings
AntitumorInhibition of BRAF & EGFREnhanced cytotoxicity in resistant cell lines
Anti-inflammatoryCytokine modulationSignificant reduction in TNF-alpha and IL-6
AntimicrobialBacterial inhibitionMIC values lower than standard antibiotics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, emphasizing substituent variations and their implications:

Compound Name & CAS (if available) Core Structure Position 6 Substituent Key Differences & Implications References
Target Compound: 1-(3-Chlorophenyl)-4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-pyrazolo-pyridazinone Pyrazolo[3,4-d]pyridazinone 2-(4-Methylpiperidin-1-yl)-2-oxoethyl High lipophilicity from piperidine; potential for improved CNS penetration vs. polar analogues.
1-(3-Chlorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-pyrazolo-pyridazinone (CAS 955802-45-6) Pyrazolo[3,4-d]pyridazinone Pyridin-3-ylmethyl Pyridine’s hydrogen-bonding capacity may enhance solubility but reduce blood-brain barrier penetration vs. piperidine.
4-Chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine (Molbank 2021) Pyrazolo[3,4-d]pyrimidine Chloromethyl Pyrimidine core (vs. pyridazine) alters electron distribution; chloromethyl group increases reactivity, posing metabolic instability risks.
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-pyrazolo[3,4-c]pyridine carboxylate Pyrazolo[3,4-c]pyridine 4-(2-Oxopiperidin-1-yl)phenyl Methoxyphenyl and ester groups improve solubility but may reduce target affinity compared to chloroaromatic substituents.
3-(4-Chlorophenyl)-2-methyl-7-(triazol-3-yl)-pyrazolo[1,5-a]pyrido-pyrimidinone Pyrazolo[1,5-a]pyrido-pyrimidinone 4H-1,2,4-triazol-3-yl Triazole’s hydrogen-bonding potential may enhance kinase inhibition but introduce synthetic complexity.

Pharmacological and Physicochemical Insights

  • Bioactivity: Pyrazolo-pyridazinones and pyrimidines are associated with antitumor, antiviral, and kinase-modulating activities. The 3-chlorophenyl group in the target compound may enhance DNA intercalation or enzyme inhibition, as seen in Formycin analogs .
  • Solubility : Piperidine and amide groups in the target compound likely improve aqueous solubility compared to purely aromatic substituents (e.g., pyridinylmethyl in CAS 955802-45-6) .
  • Metabolic Stability : The 4-methylpiperidinyl-oxoethyl group may resist oxidative metabolism better than chloromethyl () or ester-linked () substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.